molecular formula C5H10N2O2 B11941114 2-Acetamidopropanamide CAS No. 64397-30-4

2-Acetamidopropanamide

Cat. No.: B11941114
CAS No.: 64397-30-4
M. Wt: 130.15 g/mol
InChI Key: DVOVBGJJSFSOPZ-UHFFFAOYSA-N
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Description

2-Acetamidopropanamide is a chemical compound with the molecular formula C5H10N2O2. It is an amide derivative of alanine and is known for its applications in various fields, including medical research and industrial processes. The compound is characterized by its unique structure, which includes both primary and secondary amide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidopropanamide typically involves the acetylation of alanine. One common method includes the reaction of alanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The starting materials and reagents are often sourced from commercial suppliers, and the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetamidopropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research has shown its potential in drug development, particularly for conditions like type 2 diabetes, where it has demonstrated efficacy in reducing blood glucose levels and improving insulin sensitivity.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Acetamidopropanamide involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to modulate enzyme activity and influence metabolic pathways related to glucose metabolism. The compound’s effects are mediated through its ability to interact with proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylcysteine Amide (NACA): Similar in structure but contains a thiol group.

    N-Acetylalanine: Another acetylated derivative of alanine.

    N-Acetylglutamine: An acetylated derivative of glutamine.

Uniqueness

2-Acetamidopropanamide is unique due to its specific amide structure, which imparts distinct chemical properties and reactivity. Its dual amide groups make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-acetamidopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOVBGJJSFSOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982947
Record name 2-[(1-Hydroxyethylidene)amino]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64397-30-4, 15962-47-7
Record name Propanamide, 2-(acetylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064397304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC186893
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Hydroxyethylidene)amino]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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